N-(Oxolan-3-yl)azetidin-3-amine Dihydrochloride: A Technical Guide to Structure, Synthesis, and Application
N-(Oxolan-3-yl)azetidin-3-amine Dihydrochloride: A Technical Guide to Structure, Synthesis, and Application
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride . This document is designed for researchers and drug development professionals, focusing on the compound's utility as a high-value heterocyclic building block.
Executive Summary
N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (also known as N-(tetrahydrofuran-3-yl)azetidin-3-amine 2HCl) is a specialized bicyclic diamine scaffold used primarily in the synthesis of advanced pharmaceutical agents. It combines two "privileged" saturated heterocycles—the azetidine and the tetrahydrofuran (oxolane) —linked via a secondary amine.
This compound serves as a critical intermediate for modulating physicochemical properties in drug candidates, specifically:
-
lowering lipophilicity (LogD) while maintaining metabolic stability.
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introducing controlled rigidity via the azetidine ring (a strained proline mimic).
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providing a polar vector through the ether oxygen of the oxolane ring.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification[3][4]
-
IUPAC Name:
-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride[1][2] -
Common Synonyms: N-(Oxolan-3-yl)-3-aminoazetidine 2HCl; 3-(Tetrahydrofuran-3-ylamino)azetidine dihydrochloride.
-
Molecular Formula:
-
Molecular Weight: 215.12 g/mol (Salt); 142.20 g/mol (Free Base)
-
CAS Number (Related): While the specific CAS for the dihydrochloride salt is often vendor-specific or unassigned in public registries, the N-methyl analog (CAS 1403763-30-3) and the free base core are well-documented in patent literature for kinase inhibitors (e.g., JAK1/2 inhibitors).
Structural Geometry & Conformation
The molecule features two distinct ring systems that dictate its spatial pharmacology:
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The Azetidine Ring: Unlike the planar cyclobutane, the azetidine ring is puckered (butterfly conformation) with a puckering angle of ~30°. This reduces torsional strain and positions the 3-amino substituent in a pseudo-equatorial orientation, minimizing steric clash.
-
The Oxolane (THF) Ring: Exists in an envelope conformation. The 3-position linkage creates a chiral center (unless the reagent is racemic), introducing stereochemical complexity (
or enantiomers). -
The Secondary Amine Linker: Provides a rotatable bond, allowing the two rings to adopt an optimal dihedral angle for binding, yet is more rigid than a linear alkyl chain.
Physicochemical Properties (Predicted)
| Property | Value (Free Base) | Value (2HCl Salt) | Significance |
| Physical State | Viscous Oil / Low melting solid | White Crystalline Solid | Salt form ensures stability and ease of handling. |
| Solubility | Soluble in DCM, MeOH, EtOH | Highly Soluble in Water, DMSO | High water solubility aids in aqueous coupling reactions. |
| pKa (Azetidine N) | ~10.5 - 11.0 | N/A | Highly basic; protonated at physiological pH. |
| pKa (Linker N) | ~8.5 - 9.5 | N/A | Moderately basic; protonated in the dihydrochloride. |
| LogP | ~ -0.5 to 0.1 | << -2.0 | Low lipophilicity improves drug-like properties (LLE). |
| H-Bond Donors | 2 | 4 (Ionized) | Critical for solubility and receptor interaction. |
Synthesis & Manufacturing Protocols
The synthesis of N-(oxolan-3-yl)azetidin-3-amine is typically achieved via Reductive Amination , a robust method that avoids the risk of over-alkylation common with direct nucleophilic substitution.
Primary Route: Reductive Amination
This route couples an azetidine ketone (protected) with a tetrahydrofuran amine, or vice versa. The "Inverse" route (Azetidin-3-amine + Dihydrofuran-3-one) is often preferred due to the commercial availability of tert-butyl 3-aminoazetidine-1-carboxylate.
Step-by-Step Protocol (Inverse Route)
Reagents:
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tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)
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Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) (1.1 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (catalytic)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow:
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Imine Formation: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate in DCE. Add Tetrahydrofuran-3-one and catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours to form the imine intermediate (in situ).
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH4 for its selectivity toward imines over ketones.
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Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM. Dry organic layer over MgSO4 and concentrate.
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Deprotection (Salt Formation): Dissolve the crude Boc-protected intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir for 2–4 hours until precipitation is complete.
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Isolation: Filter the white precipitate. Wash with diethyl ether to remove non-polar impurities. Dry under vacuum to yield N-(oxolan-3-yl)azetidin-3-amine dihydrochloride .
Synthesis Diagram (DOT)
The following diagram illustrates the convergent synthesis pathway.
Figure 1: The reductive amination strategy ensures mono-alkylation selectivity, followed by acid-mediated deprotection to yield the stable dihydrochloride salt.
Applications in Drug Discovery[7][8][9][10][11][12]
This scaffold is highly valued in Medicinal Chemistry for its ability to fine-tune the properties of lead compounds.[3]
The "Azetidine Advantage"
Replacing a pyrrolidine or piperidine ring with an azetidine often results in:
-
Reduced Basicity: The pKa of azetidine is typically lower than pyrrolidine, potentially improving membrane permeability and reducing hERG liability.
-
Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450) compared to larger, more flexible rings.
-
Vector Control: The bond angles of azetidine (approx 90°) create distinct exit vectors for substituents compared to 5- or 6-membered rings, allowing access to novel chemical space in enzyme active sites.
The Oxolane (THF) Modulator
The tetrahydrofuran moiety serves as a polarity anchor .
-
Solubility: The ether oxygen accepts hydrogen bonds, increasing aqueous solubility without acting as a hydrogen bond donor (which can sometimes hinder permeability).
-
Lipophilicity: It lowers LogP/LogD compared to a carbocyclic analog (cyclopentane), helping to keep the molecule within the "Rule of 5" space.
Strategic Utility Map
The following diagram highlights how this specific building block impacts drug design parameters.
Figure 2: Mapping structural features to medicinal chemistry outcomes.
Handling, Safety, and Stability
Stability
-
Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Shelf-life: Stable for >2 years if kept dry and frozen.
-
Free Base Instability: The free base (liquid/oil) is prone to oxidation and carbonate formation (absorbing CO2 from air). Always generate the free base in situ immediately before use.
Safety Protocols (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.[4][5][6][7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][7]
References
-
Lowe, M. A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link
-
Duncton, M. A. J. (2016). Azetidines: New Tools for the Medicinal Chemist. Comprehensive Heterocyclic Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
PubChem Database. Azetidine-3-amine dihydrochloride (Core Structure Data). National Center for Biotechnology Information. Link
-
Matrix Scientific. Product Data: (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride. Link
Sources
- 1. (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride (CAS No. 1403763-30-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 1403763-30-3 Cas No. | (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride | Matrix Scientific [matrixscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. leap.epa.ie [leap.epa.ie]
- 5. tcichemicals.com [tcichemicals.com]
- 6. castlepackspower.com [castlepackspower.com]
- 7. chemical.kao.com [chemical.kao.com]
